molecular formula C9H10N4 B1311850 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine CAS No. 156489-91-7

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine

Cat. No.: B1311850
CAS No.: 156489-91-7
M. Wt: 174.2 g/mol
InChI Key: JUSFSRNWXMUTEC-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-nitropyridine with imidazole under reducing conditions to form the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction: Reduced forms of the nitro group, if present.

    Substitution: Substituted imidazole or pyridine derivatives.

Scientific Research Applications

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)pyridine
  • 4-Methylimidazole
  • 3-Aminopyridine

Uniqueness

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is unique due to the presence of both an imidazole and a pyridine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings. Its specific substitution pattern also imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-imidazol-1-yl-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-2-3-12-9(8(7)10)13-5-4-11-6-13/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSFSRNWXMUTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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